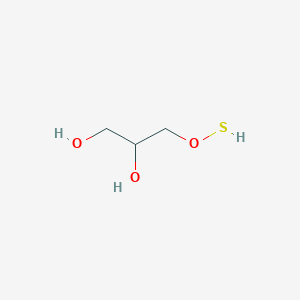

3-(Sulfanyloxy)propane-1,2-diol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"3-(Sulfanyloxy)propane-1,2-diol" is a chemical compound with potential applications in various fields due to its unique chemical structure and properties. It belongs to a class of compounds that contain both hydroxyl and thiol groups, offering versatile reactivity and functionality.

Synthesis Analysis

The synthesis of related compounds often begins with commercially available precursors, undergoing a series of reactions to introduce sulfanyl and hydroxyl groups. For example, Simmons et al. (2011) described a synthetic route to a mixed diol-dithiol compound starting from 2,2-bis(hydroxymethyl)propane-1,3-diol, illustrating key intermediates and structural characterizations in their study (Simmons, Pickett, & Wright, 2011).

Molecular Structure Analysis

The molecular structure of related sulfanyl compounds reveals interesting features such as intramolecular contacts and hydrogen bonding, contributing to their stability and reactivity. The crystal structures of intermediates in the synthesis of similar compounds have been detailed, showcasing the complexity of these molecules (Simmons, Pickett, & Wright, 2011).

Applications De Recherche Scientifique

Synthetic Pathways and Intermediate Compounds

Research has been conducted on synthetic routes and key intermediates for compounds similar to 3-(Sulfanyloxy)propane-1,2-diol. For example, a study detailed a new synthetic pathway for 2,2-bis(sulfanylmethyl)propane-1,3-diol, starting from commercially available 2,2-bis(hydroxymethyl)propane-1,3-diol, and described the structures of two intermediates in this synthesis (Simmons, Pickett, & Wright, 2011).

Catalysts in Organic Synthesis

A novel and green catalyst, 2-(Sulfooxy)propane-1,2,3-tricarboxylic acid supported on silica gel, has been introduced for the formylation of alcohols and amines under neat conditions at room temperature, showing the versatility of sulfanyloxy-based compounds in catalyzing organic reactions (Ghorbani‐Choghamarani & Akbaripanah, 2012).

Downstream Processing in Microbial Production

Another study reviews the downstream processing of biologically produced diols, including 1,3-propanediol, highlighting the significance of these compounds in biotechnology and industrial applications. The separation of diols from fermentation broth, a crucial step in their production process, was discussed in detail, emphasizing the need for improved methods to enhance yield, purity, and energy efficiency (Xiu & Zeng, 2008).

Lipase-Catalyzed Regioselective Monoacetylation

Optically pure 3-aryloxy-1,2-propanediols serve as important intermediates for pharmaceutical compounds. Research into the kinetics and mechanism of lipase-catalyzed regioselective monoacetylation of these diols has been conducted, providing insights into enzyme-catalyzed transformations and their applications in the synthesis of complex molecules (Pawar & Yadav, 2015).

Materials Science and Additives

In the field of materials science, studies have investigated the use of compounds like 3-(Sulfanyloxy)propane-1,2-diol as additives to improve the properties of materials. For instance, research on 1,3-propane sultone (PS) as an additive for graphite electrodes in lithium batteries shows that it can significantly enhance electrochemical performances by suppressing solvent decomposition (Park, Nakamura, Lee, & Yoshio, 2009).

Propriétés

IUPAC Name |

3-sulfanyloxypropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c4-1-3(5)2-6-7/h3-5,7H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSFBCFDJXRVLEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(COS)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40603170 |

Source

|

| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Sulfanyloxy)propane-1,2-diol | |

CAS RN |

120785-95-7 |

Source

|

| Record name | 3-(Sulfanyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40603170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.